3-Fluoro-5-isopropoxyphenylboronic acid
Overview
Description
3-Fluoro-5-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its role as a reagent in the preparation of triazine derivatives, which are inhibitors of phosphodiesterases used for treating central nervous system disorders, metabolic disorders, and other diseases .
Mechanism of Action
Target of Action
3-Fluoro-5-isopropoxyphenylboronic acid is primarily used as a reagent in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, this compound acts as a nucleophile, transferring its organic group from boron to palladium . This transmetalation step is a key part of the reaction mechanism .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in synthetic chemistry, used to create a wide range of complex organic compounds . The products of these reactions can have various downstream effects, depending on their structure and the context in which they are used.
Pharmacokinetics
The properties of the compound, such as its stability and reactivity, can influence the efficiency of the reactions in which it is used .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reactions in which it is used are typically performed under mild conditions and are tolerant of a wide range of functional groups . The compound is also generally stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-5-isopropoxyphenylboronic acid typically involves the reaction of 3-fluoro-5-isopropoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Fluoro-5-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Involved in the preparation of triazine derivatives, which are potential therapeutic agents for central nervous system disorders and metabolic disorders.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic Acid: Similar in structure but lacks the isopropoxy group.
4-Fluoro-3-methoxyphenylboronic Acid: Contains a methoxy group instead of an isopropoxy group.
3-Carbamoyl-5-fluorophenylboronic Acid: Contains a carbamoyl group instead of an isopropoxy group.
Uniqueness
3-Fluoro-5-isopropoxyphenylboronic acid is unique due to the presence of both a fluorine atom and an isopropoxy group on the aromatic ring. This combination of substituents imparts specific electronic and steric properties, making it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3-fluoro-5-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJYROZZJOJOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659391 | |
Record name | {3-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-54-7 | |
Record name | {3-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-isopropoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.